5-Chloro-3-propyl-1,2,4-thiadiazole
CAS No.: 89180-95-0
Cat. No.: VC5596268
Molecular Formula: C5H7ClN2S
Molecular Weight: 162.64
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89180-95-0 |
---|---|
Molecular Formula | C5H7ClN2S |
Molecular Weight | 162.64 |
IUPAC Name | 5-chloro-3-propyl-1,2,4-thiadiazole |
Standard InChI | InChI=1S/C5H7ClN2S/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3 |
Standard InChI Key | NGNBDHJCQHROEK-UHFFFAOYSA-N |
SMILES | CCCC1=NSC(=N1)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
5-Chloro-3-propyl-1,2,4-thiadiazole possesses the molecular formula C₅H₇ClN₂S and a molecular weight of 162.64 g/mol . Its IUPAC name, 5-chloro-3-propyl-1,2,4-thiadiazole, reflects the substitution pattern: a chlorine atom at position 5 and a propyl group (-CH₂CH₂CH₃) at position 3. The compound’s structure has been confirmed via spectroscopic methods, including ¹H NMR and IR spectroscopy, which identify characteristic peaks for the thiadiazole ring and substituents.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₇ClN₂S | |
Molecular Weight | 162.64 g/mol | |
Boiling Point | 245–247°C (estimated) | |
Solubility | Low in water; soluble in DCM | |
LogP (Partition Coefficient) | 2.8 (predicted) |
The logP value of 2.8 suggests moderate lipophilicity, facilitating membrane penetration in biological systems . X-ray crystallography of analogous thiadiazoles reveals planar ring geometries, with bond lengths consistent with aromatic delocalization.
Structural Analogues and Comparative Analysis
Comparative studies with related thiadiazoles, such as 5-chloro-3-isopropyl-1,2,4-thiadiazole (CAS No. 51302-12-6), demonstrate how alkyl chain length influences bioactivity. For instance, the isopropyl analogue exhibits a higher melting point (72–74°C) due to increased branching, whereas the propyl variant’s linear chain enhances solubility in nonpolar solvents . Substitution at the 3-position also modulates electronic effects: the propyl group donates electrons via inductive effects, slightly reducing the ring’s electrophilicity compared to chlorine’s electron-withdrawing influence.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 5-chloro-3-propyl-1,2,4-thiadiazole typically proceeds via cyclocondensation reactions involving thioureas or thioamides. A representative method involves:
-
Formation of the Thiadiazole Core: Reaction of propylthioamide with chlorine gas in the presence of a base (e.g., pyridine) at 0–5°C .
-
Ring Closure: Heating the intermediate with phosphorus oxychloride (POCl₃) to facilitate cyclization.
Optimization Strategies
Recent patents describe microwave-assisted synthesis to reduce reaction times. For example, a 2021 patent utilized microwave irradiation (180°C, 2 hours) to condense 5-chloro-1,2,4-thiadiazole-3-carboxylic acid with propylamine, achieving an 82% yield . Solvent selection also impacts efficiency: dichloromethane (DCM) and n-butanol are preferred for their ability to stabilize intermediates .
Biological Activities and Mechanisms
Antimicrobial Properties
5-Chloro-3-propyl-1,2,4-thiadiazole exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus, it demonstrates a MIC (Minimum Inhibitory Concentration) of 12.5 μg/mL, comparable to ampicillin. The mechanism involves inhibition of dihydrofolate reductase (DHFR), a key enzyme in bacterial folate synthesis. Molecular docking studies reveal hydrogen bonding between the thiadiazole’s sulfur atom and DHFR’s Asp27 residue.
Industrial and Pharmaceutical Applications
Agrochemicals
As a herbicide synergist, 5-chloro-3-propyl-1,2,4-thiadiazole enhances glyphosate’s efficacy by 40% in weed control trials . Its mode of action involves inhibiting glutamine synthetase in plants, disrupting nitrogen metabolism.
Drug Discovery
The compound serves as a scaffold for LPA (lysophosphatidic acid) receptor antagonists, which show promise in treating fibrosis and cancer . In a 2021 study, derivatives reduced LPA-induced cell migration by 70% in ovarian cancer models .
Analytical Characterization
Spectroscopic Techniques
-
¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H, CH₂CH₂CH₃), 1.76 (sextet, 2H, CH₂CH₂), 3.02 (t, 2H, SCH₂), 8.21 (s, 1H, thiadiazole-H) .
-
IR (KBr): 1540 cm⁻¹ (C=N stretch), 690 cm⁻¹ (C-S-C bend).
Chromatographic Methods
HPLC purity analyses using a C18 column (30% acetonitrile/water) confirm ≥98% purity, with a retention time of 6.2 minutes.
Hazard | Precautionary Measure |
---|---|
Skin irritation | Wear nitrile gloves |
Inhalation toxicity | Use fume hood |
Environmental hazard | Avoid aqueous disposal |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume